

Application Notes and Protocols: Calcofluor White M2R Staining for Yeast

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Compound of Interest

Compound Name: *Fluorescent Brightener 28*

Cat. No.: *B1144092*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcofluor White M2R, also known as **Fluorescent Brightener 28**, is a fluorescent dye that binds specifically to chitin and cellulose, which are key components of the yeast cell wall.[1][2][3][4] This specific binding makes it an invaluable tool for visualizing yeast cell morphology, studying cell wall dynamics, and quantifying cell numbers.[5][6][7] In budding yeast, Calcofluor White M2R stains the bud scars with high intensity due to the high concentration of chitin in these regions, allowing for the determination of a cell's replicative age.[5][6][8] The dye is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[1][8][9]

These application notes provide detailed protocols for the preparation and use of Calcofluor White M2R staining solution for yeast, tailored for researchers in academic and industrial settings.

Principle of Staining

Calcofluor White M2R is a non-specific, water-soluble fluorochrome that binds to β -1,3 and β -1,4 polysaccharide linkages found in chitin and cellulose.[9] Upon binding to these polysaccharides in the yeast cell wall, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This property allows for the clear visualization of the cell wall against a dark background when viewed under a fluorescence microscope with the appropriate filter sets.

Applications in Yeast Research

- Yeast cell counting and quantification: The fluorescence intensity of Calcofluor White M2R has been shown to correlate with yeast cell number, providing a rapid and automatable method for cell quantification in a microtiter plate format.[\[5\]](#)[\[6\]](#)
- Bud scar visualization and aging studies: The high chitin content of bud scars in budding yeast, such as *Saccharomyces cerevisiae*, leads to intense staining, enabling the determination of the number of times a mother cell has divided.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Cell wall integrity and stress response: Changes in cell wall structure due to genetic mutations or environmental stress can be monitored by observing alterations in Calcofluor White M2R staining patterns.
- Antifungal drug development: The dye can be used to assess the effects of antifungal compounds that target the cell wall.
- Viability assays: In combination with other fluorescent dyes, Calcofluor White M2R can be used to differentiate between live and dead yeast cells.[\[10\]](#)[\[11\]](#)

Data Presentation

Table 1: Reagent and Solution Preparation

Reagent/Solution	Component	Concentration/Amount	Solvent	Notes
Calcofluor White M2R Stock Solution (Option 1)	Calcofluor White M2R Powder	4.8 mg/mL	Sterile Water	Dissolve 48 mg in 10 mL of water. Filter sterilize. Store at -20°C for up to 6 months. [5]
Calcofluor White M2R Stock Solution (Option 2)	Calcofluor White M2R Powder	1 mg/mL (0.1%)	Sterile Water	May require the addition of a few drops of 20% KOH to fully dissolve. [9]
Calcofluor White M2R Stock Solution (Option 3)	Calcofluor White M2R Powder	50 mg/mL	DMSO	---
Working Staining Solution (General Use)	Calcofluor White M2R Stock Solution	25 µM	Buffer A (e.g., TE buffer) or Water	Prepare fresh daily and keep in the dark. [5]
Working Staining Solution (with KOH)	0.1% Calcofluor White M2R Solution	1 part	10% Potassium Hydroxide (KOH)	Mix in a 1:1 ratio just before use. The KOH helps to clear the specimen. [9]
10% Potassium Hydroxide (KOH) Solution	Potassium Hydroxide	10 g	Distilled Water	Add 20 mL of glycerol to 80 mL of water, then dissolve the KOH. Store at room temperature in the dark. [9]

Table 2: Staining and Microscopy Parameters

Parameter	Value	Notes
Excitation Wavelength (λ_{ex})	~365 nm	Optimal excitation is in the UV range.
Emission Wavelength (λ_{em})	~435 nm	Emits blue fluorescence.
Incubation Time	5 - 30 minutes	Can vary depending on the protocol and yeast species. [10] [11] [12]
Incubation Temperature	Room Temperature or 30°C	Incubation at 30°C may enhance staining in some protocols. [10] [11]
Microscope Filter Set	DAPI filter set	A standard DAPI filter set is appropriate for viewing Calcofluor White M2R fluorescence. [11]

Experimental Protocols

Protocol 1: General Staining of Yeast for Microscopy

This protocol is suitable for routine visualization of yeast cell walls and bud scars.

Materials:

- Calcofluor White M2R Stock Solution (1 mg/mL in water)
- Yeast culture
- Phosphate Buffered Saline (PBS) or appropriate buffer
- Microscope slides and coverslips
- Fluorescence microscope with a DAPI filter set

Procedure:

- Harvest yeast cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).
- Wash the cells once with PBS to remove any residual media.
- Resuspend the cell pellet in PBS to a desired cell density.
- Prepare a working staining solution by diluting the 1 mg/mL stock solution 1:100 in PBS to a final concentration of 10 µg/mL.
- Add the working staining solution to the yeast cell suspension.
- Incubate for 5-10 minutes at room temperature in the dark.
- (Optional) Wash the cells once with PBS to remove excess stain. This can reduce background fluorescence.
- Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip.
- Visualize the cells using a fluorescence microscope with a DAPI filter set.

Protocol 2: Calcofluor White M2R Staining for Cell Number Quantification in a Microtiter Plate

This protocol is adapted for a high-throughput quantification of yeast cells.

Materials:

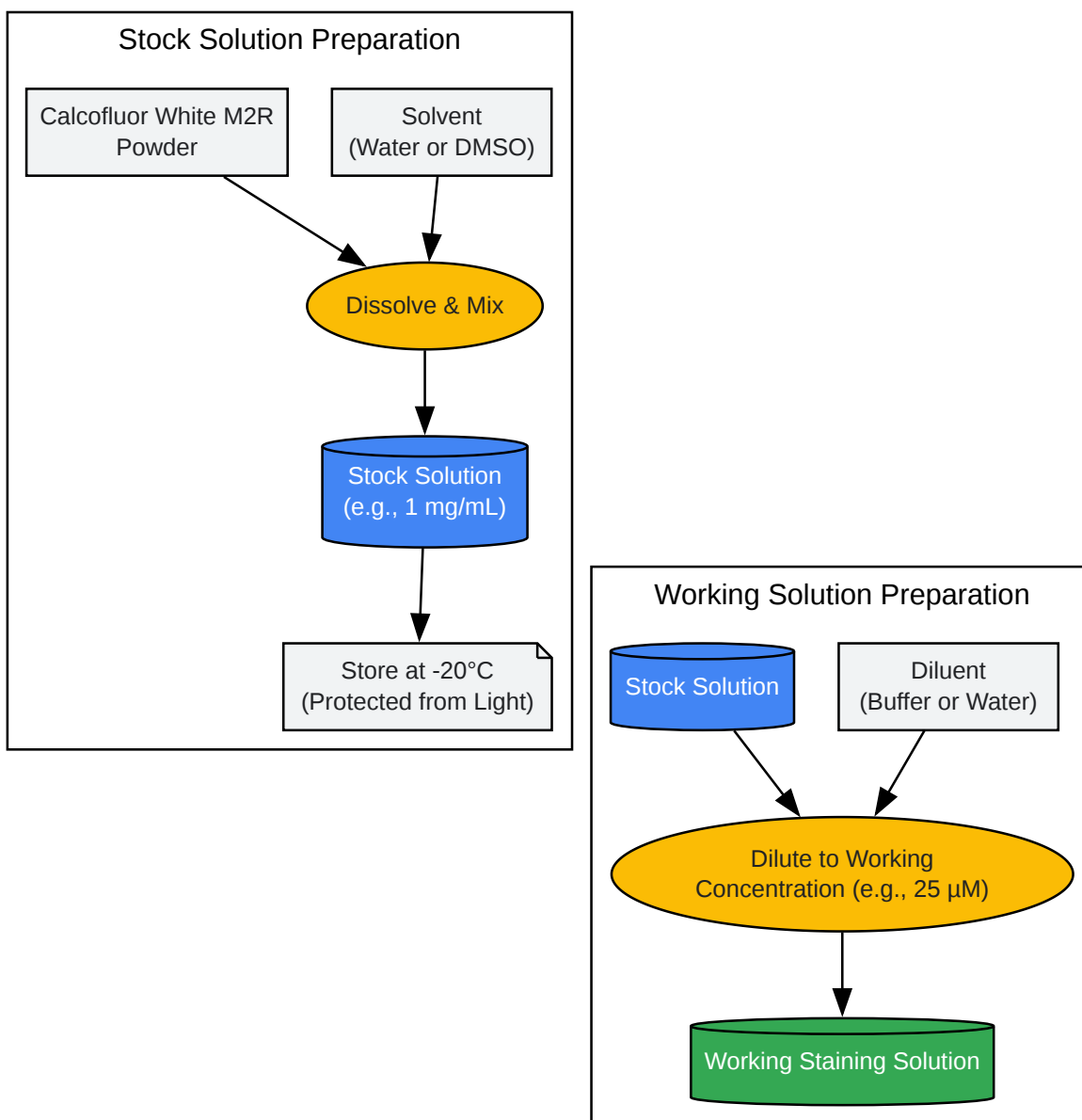
- Calcofluor White M2R Stock Solution (4.8 mg/mL in water)
- Yeast cultures in a 96-well microtiter plate
- TE Buffer (10 mM Tris-HCl, pH 8.0, 10 mM EDTA)
- Microplate centrifuge
- Fluorescence microplate reader

Procedure:

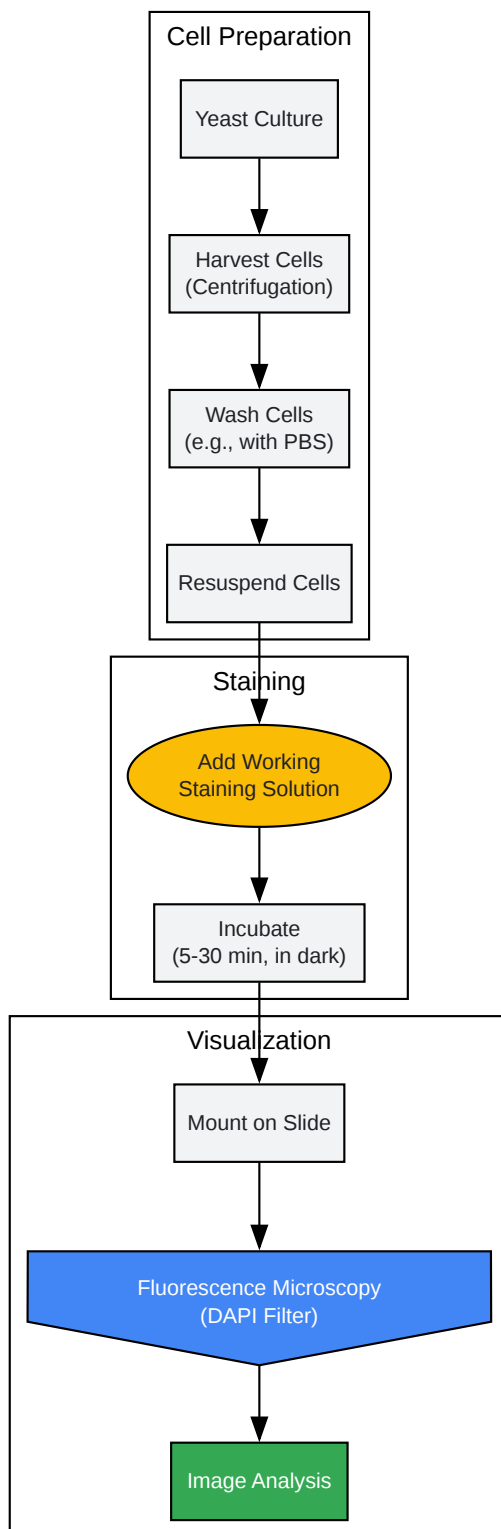
- Grow yeast in a 96-well microtiter plate.
- Centrifuge the plate at approximately 1800 x g for 15 minutes to pellet the cells.
- Carefully remove the culture medium.
- Prepare a 25 μ M Calcofluor White M2R staining solution by diluting the stock solution in TE buffer. Prepare this solution fresh and keep it in the dark.
- Add 100 μ L of the staining solution to each well.
- Mix thoroughly for 5 minutes at 600 rpm.
- Incubate the plate in the dark at 30°C for 30-45 minutes.[\[6\]](#)
- Centrifuge the plate to pellet the cells and remove the staining solution.
- Resuspend the cells in 100 μ L of TE buffer.
- Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

Diagrams

Workflow for Calcofluor White M2R Staining Solution Preparation



Experimental Workflow for Yeast Staining with Calcofluor White M2R

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